molecular formula C18H22O4 B14624847 2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid CAS No. 58009-08-8

2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid

Cat. No.: B14624847
CAS No.: 58009-08-8
M. Wt: 302.4 g/mol
InChI Key: RAFLQOFKQMMIBN-UHFFFAOYSA-N
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Description

2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid is an organic compound that features a cyclohexane ring substituted with a butyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzoic acid with 2-butyl-6-oxocyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other substituents onto the benzene ring.

Scientific Research Applications

2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butyl-6-oxocyclohexane-1-carbonyl)benzoic acid: Unique due to its specific substitution pattern and structural features.

    2-(2-Butyl-6-oxocyclohexane-1-carbonyl)phenol: Similar structure but with a hydroxyl group instead of a carboxyl group.

    2-(2-Butyl-6-oxocyclohexane-1-carbonyl)aniline: Contains an amino group instead of a carboxyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58009-08-8

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-(2-butyl-6-oxocyclohexanecarbonyl)benzoic acid

InChI

InChI=1S/C18H22O4/c1-2-3-7-12-8-6-11-15(19)16(12)17(20)13-9-4-5-10-14(13)18(21)22/h4-5,9-10,12,16H,2-3,6-8,11H2,1H3,(H,21,22)

InChI Key

RAFLQOFKQMMIBN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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